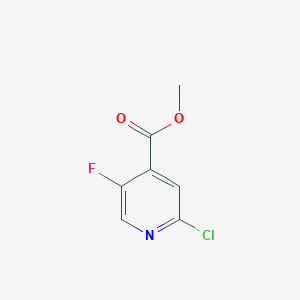

Methyl 2-chloro-5-fluoropyridine-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloro-5-fluoropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNIKBWSSVPZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673247 | |

| Record name | Methyl 2-chloro-5-fluoropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876919-10-7 | |

| Record name | Methyl 2-chloro-5-fluoropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-chloro-5-fluoropyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-5-fluoropyridine-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway for Methyl 2-chloro-5-fluoropyridine-4-carboxylate, a key building block in the development of novel pharmaceuticals and agrochemicals. The described methodology is designed for robustness and scalability, addressing the critical need for reliable access to this polysubstituted pyridine derivative. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present relevant data to support the viability of the proposed route. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and process chemistry.

Introduction: The Significance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocycle. The electronic properties and ability of the pyridine nitrogen to engage in hydrogen bonding make it a privileged structure in drug design. Specifically, halogenated and carboxylated pyridines serve as versatile intermediates, allowing for a wide array of subsequent chemical transformations to build molecular complexity and modulate biological activity. This compound, with its distinct substitution pattern, offers multiple reaction sites for diversification, making it a highly valuable synthon. The chloro group at the 2-position is susceptible to nucleophilic substitution, the fluoro group at the 5-position can influence the molecule's electronic properties and metabolic stability, and the methyl carboxylate at the 4-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Retrosynthetic Analysis and Strategic Approach

A plausible synthetic strategy involves the construction of the pyridine ring with the requisite functional groups or their precursors at the appropriate positions. The introduction of the chloro and fluoro substituents can be achieved through well-established methodologies such as the Sandmeyer and Balz-Schiemann reactions, respectively. These reactions are workhorses in aromatic chemistry for the conversion of amino groups into halides.

Proposed Synthesis Pathway

The proposed pathway commences with a commercially available aminopyridine derivative and proceeds through a series of transformations to install the desired chloro, fluoro, and carboxylate functionalities.

Diagram of the Proposed Synthesis Pathway

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols and Mechanistic Insights

This section provides a step-by-step guide for the synthesis, along with explanations for the choice of reagents and conditions.

Step 1: Iodination of 2-Amino-5-fluoropyridine

The regioselective introduction of an iodine atom at the 4-position of the pyridine ring is a critical first step. This is achieved via an electrophilic iodination reaction.

-

Protocol:

-

To a solution of 2-amino-5-fluoropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-amino-5-fluoro-4-iodopyridine.

-

-

Mechanistic Rationale: The amino group at the 2-position is an activating group, directing electrophilic substitution to the ortho and para positions. The 4-position is sterically more accessible than the 3-position, and the electronic activation from the amino group facilitates the attack of the electrophilic iodine from NIS.

Step 2: Cyanation of 2-Amino-5-fluoro-4-iodopyridine

The iodo group is then converted to a nitrile, which will serve as a precursor to the carboxylic acid. A palladium-catalyzed cross-coupling reaction is a reliable method for this transformation.

-

Protocol:

-

In a reaction vessel, combine 2-amino-5-fluoro-4-iodopyridine (1.0 eq), zinc cyanide (Zn(CN)₂) (0.6 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

-

Add a degassed solvent like DMF.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain 2-amino-5-fluoropyridine-4-carbonitrile.

-

-

Causality of Experimental Choices: The use of a palladium catalyst is essential for this C-C bond formation. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and better reactivity in many cases. The reaction is carried out under an inert atmosphere to prevent the oxidation of the Pd(0) catalyst.

Step 3: Hydrolysis of 2-Amino-5-fluoropyridine-4-carbonitrile

The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions. Acidic hydrolysis is often preferred to avoid potential side reactions with the amino group.

-

Protocol:

-

Suspend 2-amino-5-fluoropyridine-4-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux for 6-12 hours.

-

Cool the reaction mixture in an ice bath and carefully neutralize with a base, such as sodium hydroxide, to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 2-amino-5-fluoropyridine-4-carboxylic acid.

-

-

Self-Validating System: The progress of the hydrolysis can be monitored by the disappearance of the nitrile peak and the appearance of a carboxylic acid peak in the infrared (IR) spectrum.

Step 4: Sandmeyer Reaction to Introduce the Chloro Group

The amino group at the 2-position is converted to a chloro group via a Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate.[1][2][3]

-

Protocol:

-

Suspend 2-amino-5-fluoropyridine-4-carboxylic acid (1.0 eq) in an aqueous solution of hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-water bath.

-

Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with a suitable organic solvent.

-

Dry the organic layer and concentrate to yield crude 2-chloro-5-fluoropyridine-4-carboxylic acid.[4]

-

-

Trustworthiness of the Protocol: The Sandmeyer reaction is a well-established and reliable method for the conversion of aromatic amines to halides.[5][6] The use of copper(I) chloride is crucial for the catalytic cycle that facilitates the displacement of the diazonium group.[1]

Step 5: Fischer Esterification to Obtain the Final Product

The final step is the esterification of the carboxylic acid with methanol. The Fischer esterification is a straightforward and acid-catalyzed reaction.[7][8]

-

Protocol:

-

Dissolve 2-chloro-5-fluoropyridine-4-carboxylic acid (1.0 eq) in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain this compound.

-

-

Expertise in Method Selection: The Fischer esterification is an equilibrium-driven process. Using a large excess of the alcohol (methanol) as the solvent drives the equilibrium towards the formation of the ester product.[7]

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These are representative yields and may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Expected Yield (%) |

| 1 | Iodination | 2-Amino-5-fluoropyridine | 2-Amino-5-fluoro-4-iodopyridine | 75-85 |

| 2 | Cyanation | 2-Amino-5-fluoro-4-iodopyridine | 2-Amino-5-fluoropyridine-4-carbonitrile | 70-80 |

| 3 | Hydrolysis | 2-Amino-5-fluoropyridine-4-carbonitrile | 2-Amino-5-fluoropyridine-4-carboxylic acid | 80-90 |

| 4 | Sandmeyer Reaction | 2-Amino-5-fluoropyridine-4-carboxylic acid | 2-Chloro-5-fluoropyridine-4-carboxylic acid | 60-70 |

| 5 | Fischer Esterification | 2-Chloro-5-fluoropyridine-4-carboxylic acid | This compound | 85-95 |

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound. By employing a sequence of well-established and reliable chemical transformations, this guide provides a practical framework for researchers and chemists to access this valuable building block. The detailed protocols and mechanistic insights are intended to empower scientists to confidently execute this synthesis and adapt it to their specific needs. The strategic combination of regioselective halogenation, cyanation, hydrolysis, and esterification reactions demonstrates a powerful approach to the synthesis of highly functionalized pyridine derivatives.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. jackwestin.com [jackwestin.com]

An In-depth Technical Guide to Methyl 2-chloro-5-fluoropyridine-4-carboxylate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of Methyl 2-chloro-5-fluoropyridine-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, physicochemical properties, and, most importantly, its applications as a crucial intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. While a specific CAS number for this methyl ester is not consistently reported in major databases, it is unequivocally identified as the methyl ester of 2-Chloro-5-fluoropyridine-4-carboxylic acid .

The parent acid, also known as 2-Chloro-5-fluoroisonicotinic acid, is assigned the CAS Number 884494-74-0 [1][2][3]. The properties of the methyl ester can be extrapolated from the data available for this precursor and related compounds.

Table 1: Physicochemical Properties of 2-Chloro-5-fluoropyridine-4-carboxylic acid (CAS 884494-74-0)

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClFNO₂ | [1][2] |

| Molecular Weight | 175.54 g/mol | [1][2] |

| Appearance | Solid/Powder | [4] |

| Storage Temperature | 2-8°C under inert gas | [5] |

| pKa (Predicted) | 2.07 ± 0.10 | [5] |

The introduction of a methyl group during esterification will increase the molecular weight to 189.57 g/mol and alter its polarity and solubility, generally increasing its solubility in organic solvents.

Synthesis of this compound

The primary and most direct route to this compound is through the esterification of its parent carboxylic acid. The Fischer esterification is a classic and reliable method for this transformation.

Synthesis of the Precursor: 2-Chloro-5-fluoropyridine-4-carboxylic acid

While detailed synthetic procedures for this specific precursor are not abundant in publicly available literature, the synthesis of halogenated pyridine carboxylic acids often involves multi-step sequences. These can include the construction of the pyridine ring followed by halogenation and oxidation or functional group interconversion. Patent literature suggests that the preparation of similar fluoropyridine compounds can be achieved through methods like the improved Balz-Schiemann reaction on aminopyridines[6].

Experimental Protocol: Fischer Esterification

The following is a generalized, yet field-proven, protocol for the synthesis of this compound from its corresponding carboxylic acid.

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

-

2-Chloro-5-fluoropyridine-4-carboxylic acid (CAS 884494-74-0)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 2-Chloro-5-fluoropyridine-4-carboxylic acid in an excess of anhydrous methanol (typically used as the solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring. The addition of the acid catalyst is crucial as it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol[7].

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Driving the equilibrium towards the product is achieved by using a large excess of the alcohol, in accordance with Le Châtelier's principle[8].

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

Caption: Fischer Esterification Workflow for this compound Synthesis.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the pyridine ring (2H), and a singlet for the methyl ester protons (~3.9 ppm). Chemical shifts and coupling constants of the aromatic protons will be influenced by the chloro and fluoro substituents. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester (around 165-175 ppm), the methyl carbon of the ester (around 50-70 ppm), and the carbons of the pyridine ring. The carbon atoms attached to chlorine and fluorine will show characteristic chemical shifts and C-F coupling. |

| IR Spectroscopy | A strong carbonyl (C=O) stretching vibration for the ester group, typically in the range of 1735-1750 cm⁻¹. C-Cl and C-F stretching vibrations would also be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound, and a characteristic isotopic pattern due to the presence of a chlorine atom. |

For comparison, the ¹H NMR spectrum of the related compound 2-Chloro-5-fluoropyridine shows signals in the aromatic region, and the presence of fluorine and chlorine atoms significantly influences the chemical shifts of the pyridine ring protons[4].

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridine carboxylic acids and their esters are valuable building blocks in the synthesis of a wide array of biologically active molecules. The pyridine scaffold is a common motif in many pharmaceuticals, and the presence of halogen atoms provides handles for further chemical modifications, such as cross-coupling reactions, and can modulate the physicochemical and pharmacological properties of the final compound.

The 2-chloro-5-fluoropyridine-4-carboxylate moiety can be considered a key intermediate for the synthesis of:

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The functional groups on this compound allow for the introduction of various side chains to target the ATP-binding site of kinases, which are often implicated in cancer and inflammatory diseases.

-

Agrochemicals: Substituted pyridines are also prevalent in modern agrochemicals, including herbicides and fungicides[9]. The specific substitution pattern of this molecule could be exploited to develop new crop protection agents.

-

Novel Therapeutic Agents: The unique electronic properties conferred by the chloro and fluoro substituents can lead to compounds with improved metabolic stability, binding affinity, and cell permeability. Pyridine carboxylic acid isomers and their derivatives have been instrumental in the development of drugs for a wide range of diseases, including tuberculosis, cancer, and diabetes[10].

The general class of pyridine carboxamides has shown significant promise in antimicrobial research, including activity against drug-resistant strains of Mycobacterium tuberculosis.

Caption: Potential Applications of this compound.

Conclusion

This compound, derived from its corresponding carboxylic acid (CAS 884494-74-0), is a valuable and versatile building block for chemical synthesis. Its straightforward preparation via Fischer esterification and the strategic placement of its functional groups make it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and agrochemicals. Further research into the derivatization of this compound is likely to yield novel molecules with significant biological activity.

References

- 1. cerritos.edu [cerritos.edu]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. scbt.com [scbt.com]

- 4. 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. athabascau.ca [athabascau.ca]

- 9. nbinno.com [nbinno.com]

- 10. criver.com [criver.com]

"Methyl 2-chloro-5-fluoropyridine-4-carboxylate" molecular structure

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of Methyl 2-chloro-5-fluoropyridine-4-carboxylate

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal and agrochemical development. As a substituted pyridine carboxylate, it embodies a scaffold that is prevalent in a multitude of biologically active molecules. This technical guide provides a comprehensive analysis of its molecular structure, delving into the distinct roles of its three key functional groups: the reactive 2-chloro substituent, the modulating 5-fluoro atom, and the versatile 4-carboxylate ester. By examining the interplay of these groups, we elucidate the molecule's predicted spectroscopic signature, its chemical reactivity, and its strategic importance as a synthetic intermediate. This document serves as a resource for scientists and drug development professionals, offering field-proven insights into the causality behind its design and its potential applications in the synthesis of novel chemical entities.

The Strategic Importance of Substituted Pyridine Scaffolds

Heterocyclic chemistry is a cornerstone of modern drug discovery, with nitrogen-containing rings forming the basis of countless therapeutic agents.[1] Among these, the pyridine ring is the second most utilized nitrogen heterocycle in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA).[1] Its prevalence stems from its ability to engage in hydrogen bonding, its metabolic stability, and the capacity to orient substituents in precise three-dimensional space to optimize interactions with biological targets.

Pyridine carboxylic acid isomers and their derivatives, such as this compound, are particularly valuable. They serve not only as foundational building blocks but also exhibit intrinsic biological activities, including the inhibition of clinically relevant enzymes.[2][3][4] The strategic placement of halogen atoms and an ester group on this scaffold creates a versatile synthon, primed for diversification and incorporation into complex molecular architectures. This guide deconstructs the structural elements of this specific molecule to understand its inherent potential.

Molecular Structure Analysis

The utility of this compound is derived from the synergistic effects of its substituents on the electron-deficient pyridine core.

The Substituent Effects: A Trifecta of Functionality

-

The 2-Chloro Group: A Reactive Handle for Synthesis The chlorine atom at the C2 position is the molecule's primary reactive site for synthetic elaboration. The pyridine ring's nitrogen atom is strongly electron-withdrawing, which significantly lowers the electron density at the ortho (C2) and para (C4) positions.[5] This electronic deficit makes the C2 carbon highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[5][6] Consequently, the 2-chloro group can be readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols), providing a robust and reliable method for introducing molecular diversity.[7] This reactivity is a cornerstone of its function as a chemical building block.

-

The 5-Fluoro Group: A Tool for Pharmacokinetic and Pharmacodynamic Modulation The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[8] Despite having a van der Waals radius similar to hydrogen, fluorine is the most electronegative element, allowing it to profoundly influence a molecule's properties without adding significant steric bulk.[8][9] The strategic placement of fluorine at the C5 position can:

-

Enhance Metabolic Stability: Fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[10][11]

-

Modulate Physicochemical Properties: Its powerful electron-withdrawing nature can lower the pKa of nearby basic groups, which can improve bioavailability by enhancing membrane permeation.[8][10]

-

Improve Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein active site), leading to enhanced target binding and potency.[8][12]

-

-

The 4-Carboxylate Group: A Versatile Precursor The methyl ester at the C4 position is a versatile functional group that can be readily transformed into other functionalities. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse array of amides—a common linkage in pharmaceutical agents.[13] The ester itself can also serve as a hydrogen bond acceptor, contributing to the molecule's overall binding profile. From an electronic standpoint, the carboxylate group is electron-withdrawing, further influencing the reactivity of the pyridine ring.

Predicted Molecular Properties

The combination of these functional groups results in a unique set of physicochemical properties critical for its handling and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClFNO₂ | Calculated |

| Molecular Weight | 189.57 g/mol | [14] |

| IUPAC Name | This compound | Derived |

| CAS Number | 877146-59-9 | Patent Reference |

Predicted Spectroscopic Signature: A Guide to Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be simple and highly informative, showing three distinct signals:

-

Two Aromatic Protons: The protons at the C3 and C6 positions of the pyridine ring would appear as distinct signals. The C6 proton, being ortho to the ring nitrogen, would be the most downfield. They would likely appear as doublets due to coupling with the C5-fluorine atom (⁴JH-F).

-

One Methyl Group: The three protons of the methyl ester would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum would provide a carbon "fingerprint" of the molecule, with seven expected signals for the aromatic and carboxyl carbons, plus one for the methyl group. Key predicted features include:

-

Carbonyl Carbon: The ester carbonyl carbon would appear significantly downfield (~160-170 ppm).

-

Fluorine-Coupled Carbons: The carbons directly bonded to fluorine (C5) and those two or three bonds away (C4, C6, C3) will exhibit splitting due to C-F coupling. The direct ¹JC-F coupling is typically very large (200-250 Hz), providing an unambiguous marker for the fluorinated position.

-

Chlorine-Coupled Carbon: The carbon bonded to chlorine (C2) will also have a characteristic chemical shift, typically in the range of 145-155 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is dominated by the vibrations of its functional groups. The presence of a strong, sharp absorption band for the ester carbonyl is a key diagnostic feature.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Ester C=O Stretch | 1740-1720 | Strong, Sharp |

| Aromatic C=C / C=N Stretches | 1600-1450 | Medium-Strong |

| C-F Stretch | 1250-1000 | Strong |

| C-Cl Stretch | 800-600 | Medium |

The presence of two intense peaks for the carboxylate group, one for the asymmetric and one for the symmetric stretch, is a hallmark of this functional group.[15]

Mass Spectrometry (Predicted)

Mass spectrometry would confirm the molecular weight and elemental composition. The most critical diagnostic feature would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum would show two distinct peaks for the molecular ion:

-

M⁺ peak: Corresponding to the molecule containing ³⁵Cl.

-

M+2 peak: Corresponding to the molecule containing ³⁷Cl. The intensity ratio of the M⁺ to M+2 peak would be approximately 3:1, providing definitive evidence for the presence of a single chlorine atom in the structure.

Reactivity and Synthetic Potential

The molecule's structure is optimized for its use as a versatile synthetic intermediate. Its two primary points of modification are the C2 and C4 positions.

Nucleophilic Aromatic Substitution (SNAr) at C2

As previously discussed, the 2-chloro group is readily displaced. This allows for the coupling of the pyridine core to a wide variety of other chemical fragments, a common strategy in the construction of drug candidates.

Caption: SNAr workflow at the C2 position.

Representative Protocol for SNAr with an Amine: This is a generalized protocol based on standard procedures for similar 2-chloropyridine substrates.[6][7]

-

To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO) is added the desired amine nucleophile (1.1-1.5 eq).

-

A non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq) is added to the mixture.

-

The reaction vessel is sealed and heated to 80-120 °C. The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with water.

-

The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the desired 2-amino-substituted pyridine derivative.

Transformations of the Ester Group

The ester at C4 provides a secondary site for modification, typically after the SNAr reaction has been performed. This allows for the synthesis of libraries of compounds with diversity at both positions.

Caption: Synthetic transformations of the C4-ester group.

Applications in Drug Discovery and Agrochemicals

The structural features of this compound make it an ideal building block for creating libraries of compounds for high-throughput screening. The ability to introduce one functional group via SNAr at C2 and another via amide coupling at C4 provides a powerful two-vector diversification strategy.

The fluorine atom is particularly significant. Its role in blocking metabolism and enhancing binding means that derivatives of this scaffold are inherently designed for improved pharmacokinetic and pharmacodynamic profiles.[9][11][12] Such substituted pyridine carboxamides have shown potent activity as allosteric inhibitors of important enzymes like SHP2, a target in cancer therapy.[13] The core structure is therefore highly relevant to modern drug discovery programs aimed at producing potent, selective, and metabolically robust clinical candidates.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed molecular scaffold. Its architecture provides a stable and synthetically tractable core, while its substituents offer distinct and complementary functionalities. The 2-chloro group provides a reliable site for nucleophilic substitution, the 4-carboxylate offers a handle for further derivatization, and the 5-fluoro atom is incorporated to bestow favorable drug-like properties. A thorough understanding of this molecule's structure, predicted spectroscopic characteristics, and reactivity profile empowers researchers to fully leverage its potential as a high-value intermediate in the development of next-generation pharmaceuticals and agrochemicals.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 6. chempanda.com [chempanda.com]

- 7. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pharmacyjournal.org [pharmacyjournal.org]

- 13. researchgate.net [researchgate.net]

- 14. Methyl 3-chloro-5-fluoropyridine-2-carboxylate | C7H5ClFNO2 | CID 46311235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. spectroscopyonline.com [spectroscopyonline.com]

A Technical Guide to the Spectroscopic Characterization of Halogenated Pyridine Carboxylates

Exemplar Compound: Methyl 2-chloro-5-fluoropyridine-4-carboxylate

Senior Application Scientist Note: Comprehensive searches of public-domain scientific databases and supplier catalogs did not yield a complete, verified set of spectroscopic data (NMR, IR, MS) for the specific compound this compound. To fulfill the core requirements of this guide for researchers and drug development professionals, this document has been structured as an in-depth, predictive analysis. The methodologies, interpretation principles, and expected data are presented based on established spectroscopic theory and data from structurally similar pyridine derivatives. This guide serves as an expert-level template for the characterization of this class of compounds.

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is a prerequisite for its use in further research and development. Spectroscopic analysis provides the necessary toolkit to verify the molecular structure, identify functional groups, and ensure purity. This guide provides a detailed walkthrough of the primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The narrative explains not just the data, but the expert reasoning behind the experimental design and interpretation, grounding the analysis in fundamental principles.

Compound Profile

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₅ClFNO₂ |

| Molecular Weight | 189.57 g/mol |

| Chemical Structure |  |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a substituted pyridine ring, NMR provides precise information on the electronic environment of each nucleus, confirming substitution patterns through chemical shifts and spin-spin coupling.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two pyridine ring protons and one signal in the aliphatic region for the methyl ester protons.

Predicted ¹H NMR Data

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | ~8.45 | d | ~2.5 Hz | H-6 |

| 2 | ~7.90 | d | ~5.0 Hz | H-3 |

| 3 | ~3.95 | s | - | -OCH₃ |

Expert Interpretation:

-

Causality of Chemical Shifts: The pyridine nitrogen is strongly electron-withdrawing, causing protons on the ring to be "deshielded" and appear at a high chemical shift (downfield) compared to benzene protons. The proton at the C-6 position (H-6) is ortho to the nitrogen, making it the most downfield signal. The H-3 proton is influenced by the adjacent chlorine and the ester group.

-

Significance of Coupling: The fluorine atom at C-5 will couple with the adjacent H-6 proton, but also through space with the H-3 proton. We predict a doublet for H-6 due to coupling with the fluorine (³J HF). Similarly, H-3 will be split into a doublet by the fluorine (⁴J HF). The values of these coupling constants are critical for confirming the substitution pattern.[1]

-

Methyl Ester Signal: The singlet at ~3.95 ppm is characteristic of the three equivalent protons of the methyl ester group, which are isolated from other protons and thus show no coupling.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Workflow for ¹H NMR Analysis

References

"Methyl 2-chloro-5-fluoropyridine-4-carboxylate" starting material for synthesis

An In-depth Technical Guide to Methyl 2-chloro-5-fluoropyridine-4-carboxylate: A Versatile Building Block in Modern Synthesis

Introduction: The Strategic Value of a Multifunctional Pyridine Core

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel molecular entities. This compound has emerged as a highly valuable and versatile building block for this purpose. Its utility stems from a unique combination of reactive sites integrated within a fluorinated pyridine scaffold—a privileged motif in many biologically active compounds. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2]

This guide serves as a technical resource for researchers and drug development professionals, offering in-depth insights into the synthesis, reactivity, and strategic application of this compound. We will explore the causality behind experimental choices, provide validated protocols, and illustrate its synthetic potential through practical examples.

Physicochemical Properties and Characterization

A thorough understanding of a starting material's physical and chemical properties is the foundation of its effective use. The key characteristics of this compound are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Methyl 2-chloro-5-fluoroisonicotinate |

| CAS Number | 884494-46-6 |

| Molecular Formula | C₇H₅ClFNO₂ |

| Molecular Weight | 189.57 g/mol |

| Appearance | Solid |

| Boiling Point | ~264 °C at 760 mmHg |

Note: Physical properties can vary slightly between suppliers and based on purity.

Spectroscopic analysis is crucial for confirming the identity and purity of the material. Researchers should expect characteristic signals in ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra corresponding to the substituted pyridine ring and the methyl ester group. Mass spectrometry should confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

Synthesis of the Core Building Block

A plausible synthetic pathway could start from a suitable aminopyridine, followed by chlorination, fluorination, and esterification steps. The diagram below outlines a conceptual workflow for producing such functionalized pyridines.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 2-chloro-5-fluoropyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the intricate world of pharmaceutical and agrochemical synthesis, halogenated pyridine derivatives are indispensable building blocks. Methyl 2-chloro-5-fluoropyridine-4-carboxylate, a member of this vital class of compounds, presents unique opportunities in the design of novel molecules. However, its reactivity and structural alerts necessitate a robust understanding of its safety profile and the implementation of rigorous handling protocols. This guide provides an in-depth technical framework for the safe and effective utilization of this compound in a research and development setting. It is designed to empower researchers with the knowledge to mitigate risks, ensure experimental integrity, and foster a culture of safety.

Hazard Identification and Risk Assessment

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5][6]

-

Skin Corrosion/Irritation: Causes skin irritation.[2][3][4][5]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3][5]

-

Respiratory Irritation: May cause respiratory irritation.[3]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment must consider the quantities being used, the nature of the experimental procedures (e.g., heating, distillation), and the potential for aerosol generation.

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

This table is based on data from structurally similar compounds and should be used as a guideline for risk assessment.

Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safe handling is a multi-layered approach that prioritizes engineering controls and supplements them with appropriate personal protective equipment.

Engineering Controls

-

Ventilation: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[7][8] The fume hood provides critical protection against the inhalation of vapors and dust.

-

Safety Showers and Eyewash Stations: Ensure that a properly functioning safety shower and eyewash station are readily accessible and located in close proximity to the workstation.[1][2][9]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[6][7] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][2][9]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and maintaining the integrity of the compound.

Handling

-

Avoid Inhalation, Ingestion, and Skin Contact: Handle the compound with care to avoid generating dust or aerosols.[3][5]

-

Grounding and Bonding: For operations involving the transfer of larger quantities of the compound, especially in the presence of flammable solvents, take precautionary measures against static discharge by grounding and bonding containers and equipment.[1][5][6]

-

Use of Non-Sparking Tools: When working with the compound in an environment where flammable vapors may be present, use non-sparking tools.[1][5][6]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.[3][5][9] Contaminated clothing should be removed and laundered before reuse.[5][9]

Storage

-

Container Integrity: Store in a tightly closed, properly labeled container.[1][5][7]

-

Storage Environment: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][5][7][8]

-

Incompatible Materials: Segregate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][2]

Emergency Procedures

A well-defined and practiced emergency plan is essential for responding effectively to incidents.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[1][7] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[5][7] Seek medical attention if irritation persists.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration.[1][10] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water.[11] Never give anything by mouth to an unconscious person.[10][12] Seek immediate medical attention.

Accidental Release Measures

The response to a spill will depend on its size and location.

-

Minor Spills (Contained within a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or earth.[6][8] Do not use combustible materials like sawdust.[13]

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][14]

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.[14]

-

-

Major Spills (Outside of a fume hood or a large volume):

Diagram 1: Chemical Spill Response Workflow

Caption: Workflow for responding to a chemical spill.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][15]

-

Specific Hazards: The compound is likely combustible.[16] Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen halides.[1]

-

Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

All waste materials, including contaminated absorbents and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2][17] Do not dispose of down the drain or into the environment.[5]

Conclusion

This compound is a valuable reagent in chemical synthesis. By understanding its potential hazards and rigorously applying the safety and handling protocols outlined in this guide, researchers can confidently and safely unlock its potential in their drug discovery and development endeavors. A proactive approach to safety is not merely a regulatory requirement but a fundamental component of scientific excellence.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. echemi.com [echemi.com]

- 5. thermofishersci.in [thermofishersci.in]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. file1.lookchem.com [file1.lookchem.com]

- 11. carlroth.com [carlroth.com]

- 12. assets.greenbook.net [assets.greenbook.net]

- 13. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 14. oehs.tulane.edu [oehs.tulane.edu]

- 15. assets.greenbook.net [assets.greenbook.net]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. cocus.co.uk [cocus.co.uk]

Navigating a Niche Scaffold: A Technical Guide to Methyl 2-chloro-5-fluoropyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical and agrochemical research, substituted pyridine cores represent a cornerstone of molecular design. This guide delves into the technical specifics of a niche yet potentially valuable building block: Methyl 2-chloro-5-fluoropyridine-4-carboxylate . Our investigation reveals that this compound is not a readily available stock item from major chemical suppliers. Instead, it represents a custom synthesis target. This guide provides an in-depth analysis for researchers considering its synthesis and application, covering commercially available analogs, a proposed synthetic pathway, potential applications in drug discovery, and essential safety protocols.

Commercial Availability: A Custom Synthesis Endeavor

Initial supply chain analysis indicates that this compound is not offered as a catalog product. This necessitates a custom synthesis approach for any research and development activities. However, a variety of structurally related analogs are commercially available, which can serve as alternative starting points or reference compounds for biological screening.

Commercially Available Analogs and Isomers

For researchers seeking readily available alternatives, the following table summarizes key structural analogs and provides links to representative suppliers. These compounds can be invaluable for preliminary structure-activity relationship (SAR) studies.

| Compound Name | CAS Number | Structure | Representative Supplier(s) |

| Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | 1246685-28-8 | CymitQuimica[1] | |

| Methyl 2-bromo-5-fluoropyridine-4-carboxylate | 885588-14-7 | Sigma-Aldrich[2] | |

| Methyl 2-chloro-5-fluoropyridine-3-carboxylate | 847729-27-5 | Chemspace[3] | |

| Methyl 3-chloro-5-fluoropyridine-2-carboxylate | 1214387-31-1 | PubChem[4], CymitQuimica[5] | |

| Methyl 5-fluoropyridine-2-carboxylate | 107504-07-4 | Capot Chemical[6] | |

| Methyl 4-chloropyridine-2-carboxylate | 24484-93-3 | Synquest Labs[7] |

Proposed Synthetic Strategy

The synthesis of this compound can be envisioned through a multi-step process, leveraging established methodologies for the functionalization of pyridine rings. A plausible retrosynthetic analysis suggests a pathway starting from a more accessible pyridine derivative.

Step-by-Step Protocol

Step 1: Nitration of 2-chloro-5-fluoropyridine

-

To a cooled (0 °C) solution of concentrated sulfuric acid, add 2-chloro-5-fluoropyridine dropwise.

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH) to precipitate the product, 2-chloro-5-fluoro-4-nitropyridine.

-

Filter, wash with water, and dry the product.

Step 2: Reduction of the Nitro Group

-

Suspend the 2-chloro-5-fluoro-4-nitropyridine in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, for instance, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation with H2 gas and a palladium catalyst.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture while hot to remove the catalyst.

-

Neutralize the filtrate and extract the product, 4-amino-2-chloro-5-fluoropyridine, with an organic solvent.

Step 3: Sandmeyer Reaction to Introduce a Cyano Group

-

Dissolve the 4-amino-2-chloro-5-fluoropyridine in an aqueous acidic solution (e.g., HCl).

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide.

-

Add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Warm the reaction mixture gently to facilitate the displacement of the diazonium group with the cyano group, yielding 2-chloro-5-fluoro-4-cyanopyridine.

Step 4: Hydrolysis of the Cyano Group to a Carboxylic Acid

-

Reflux the 2-chloro-5-fluoro-4-cyanopyridine in a strong acidic (e.g., H2SO4/H2O) or basic (e.g., NaOH/H2O) solution.

-

After completion of the reaction, neutralize the solution to the isoelectric point of the amino acid to precipitate the product, 2-chloro-5-fluoropyridine-4-carboxylic acid.

-

Filter, wash, and dry the carboxylic acid.

Step 5: Fischer Esterification

-

Dissolve the 2-chloro-5-fluoropyridine-4-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent, wash with a sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the final product, this compound.

Potential Applications in Drug Discovery and Agrochemicals

Substituted pyridines are privileged scaffolds in medicinal chemistry and agrochemical design due to their ability to form key interactions with biological targets.[8] The unique substitution pattern of this compound offers several handles for further chemical modification, making it a versatile intermediate.

-

Pharmaceuticals : The chloro and fluoro substituents can modulate the electronic properties and metabolic stability of a molecule. The ester group at the 4-position can be readily converted to an amide, which is a common functional group in many active pharmaceutical ingredients.[9] This scaffold could be explored for the development of kinase inhibitors, GPCR modulators, or other therapeutic agents.

-

Agrochemicals : Halogenated pyridines are frequently used in the synthesis of herbicides and fungicides.[8] The specific substitution pattern may impart novel biological activity or an improved safety profile.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for structurally similar compounds should be strictly followed.

General Precautions

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]

-

Ventilation : Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are in close proximity.[10]

-

Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10][11]

Hazard Identification (Inferred)

Based on analogs, the compound is likely to be:

-

Potentially causing respiratory irritation.[7]

Storage and Stability

-

Conditions to Avoid : Keep away from open flames, hot surfaces, and sources of ignition.[12]

-

Incompatible Materials : Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[12]

-

Storage : Store in a well-ventilated, dry, and cool place. Keep the container tightly closed.[12]

Conclusion

This compound, while not a commercially available reagent, presents an intriguing scaffold for researchers in drug discovery and agrochemical development. Its synthesis is achievable through established chemical transformations. The structural motifs present in this molecule suggest a high potential for derivatization into novel, biologically active compounds. This guide provides a foundational understanding for the synthesis, potential applications, and safe handling of this and related compounds, empowering researchers to explore this unique chemical space.

References

- 1. Methyl 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylate [cymitquimica.com]

- 2. Methyl 2-bromo-5-fluoropyridine-4-carboxylate | 885588-14-7 [sigmaaldrich.com]

- 3. Methyl 2-chloro-5-fluoropyridine-3-carboxylate - C7H5ClFNO2 | CSSB00012000215 [chem-space.com]

- 4. Methyl 3-chloro-5-fluoropyridine-2-carboxylate | C7H5ClFNO2 | CID 46311235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. METHYL 3-CHLORO-5-FLUOROPYRIDINE-2-CARBOXYLATE [cymitquimica.com]

- 6. 107504-07-4 | methyl 5-fluoropyridine-2-carboxylate - Capot Chemical [capotchem.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. nbinno.com [nbinno.com]

- 9. Methyl 5-amino-2-chloropyridine-4-carboxylate [myskinrecipes.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

The Strategic Application of Methyl 2-chloro-5-fluoropyridine-4-carboxylate in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and agrochemical research, the strategic use of highly functionalized heterocyclic building blocks is paramount to the discovery of novel and effective molecular entities. Among these, pyridine derivatives hold a privileged position, forming the core of numerous FDA-approved drugs and advanced agricultural products.[1][2] Methyl 2-chloro-5-fluoropyridine-4-carboxylate emerges as a particularly valuable, albeit specialized, synthetic intermediate. Its unique arrangement of substituents—a nucleophilically active chloro group, a ring-activating fluoro group, and a versatile methyl ester—offers a trifecta of reactive sites for controlled, sequential chemical modifications. This guide provides an in-depth exploration of the potential research applications of this compound, grounded in established reactivity principles of substituted pyridines, and offers field-proven insights into its synthetic utility.

Physicochemical Properties and Reactivity Profile

The reactivity of this compound is dictated by the electronic interplay of its substituents on the pyridine ring. The nitrogen atom and the electron-withdrawing chloro, fluoro, and carboxylate groups render the ring electron-deficient, which is a key determinant of its chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClFNO₂ | Inferred |

| Molecular Weight | 189.57 g/mol | Inferred |

| Appearance | Likely a solid at room temperature | [3] |

| Key Reactive Sites | C2-Chloride, C4-Ester, C5-Fluoride, Pyridine Nitrogen | N/A |

Reactivity Analysis:

-

C2-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The adjacent nitrogen atom and the electron-withdrawing groups at the 4- and 5-positions activate this position for attack.[4][5]

-

C4-Methyl Ester: This group offers a handle for a variety of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be directly converted to amides.[6][7] It can also be reduced to an alcohol.

-

C5-Fluoro Group: While generally less reactive to SNAr than a halogen at the 2- or 4-position, its high electronegativity further activates the ring towards nucleophilic attack at the C2 position. However, it's worth noting that some studies suggest a 5-fluoro substituent can slightly retard SNAr at the 2-position, a nuanced effect that could be exploited for selectivity.[8]

Proposed Synthesis of this compound

While this specific ester is a specialized reagent, a plausible synthetic route can be devised from commercially available precursors, such as 2,6-dichloro-5-fluoronicotinic acid.[9] The synthesis leverages selective reduction and subsequent esterification.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-chloro-5-fluoronicotinic acid from 2,6-dichloro-5-fluoronicotinic acid (Analogous Procedure)

This protocol is adapted from a patented procedure for the selective dechlorination of a related compound.[10]

-

Reaction Setup: To a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, add a base (e.g., triethylamine, 1.1 eq).

-

Catalyst Addition: Add a palladium on carbon catalyst (Pd/C, 5-10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-5 bar) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or chromatography to yield 2-chloro-5-fluoropyridine-4-carboxylic acid.

-

Esterification: The resulting carboxylic acid can be esterified using standard methods, such as refluxing in methanol with a catalytic amount of sulfuric acid.

Core Research Applications & Reaction Protocols

The true synthetic power of this compound lies in its capacity for diverse, site-selective modifications.

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The electron-deficient nature of the pyridine ring facilitates the displacement of the 2-chloro substituent by a variety of nucleophiles. This reaction proceeds via a Meisenheimer complex, a negatively charged intermediate that is stabilized by the ring nitrogen and other electron-withdrawing groups.[11]

Causality: The reaction is highly efficient at the 2-position because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring. Fluoropyridines are often more reactive than chloropyridines in SNAr reactions.[5]

This protocol is based on established methods for the amination of 2-chloropyridines.[12]

-

Reaction Setup: In a sealed vial, dissolve this compound (1.0 eq) and the desired amine (1.2-2.0 eq) in a polar aprotic solvent such as DMF or DMSO.

-

Base Addition: Add a non-nucleophilic base, such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Reaction: Heat the mixture to 80-120 °C and monitor by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is then purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

This reaction forms a new carbon-carbon bond by coupling the pyridine with an organoboron compound. It is a robust and widely used method for constructing biaryl structures, which are common in pharmaceuticals.[13]

This protocol is adapted from a procedure for coupling 2-chloropyridine with a boronic acid.[13]

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand like SPhos (4-10 mol%), and a base, typically Cs₂CO₃ or K₂CO₃ (2.0 eq).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add a degassed solvent system, commonly 1,4-dioxane and water.

-

Reaction: Heat the mixture, typically to 80-110 °C, with vigorous stirring for 12-24 hours.

-

Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The combined organic phases are washed, dried, and concentrated. The residue is purified by flash chromatography.

This reaction is a powerful method for forming carbon-nitrogen bonds, offering a broader substrate scope and milder conditions than classical SNAr reactions, especially for less nucleophilic amines.[14][15]

This protocol is based on general procedures for the amination of aryl chlorides.[16]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-4 mol%), a bulky biarylphosphine ligand (e.g., RuPhos, 2-8 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Solvent Addition: Add a dry, degassed aprotic solvent like toluene or 1,4-dioxane.

-

Reaction: Seal the vessel and heat to 80-110 °C until the starting material is consumed, as monitored by LC-MS.

-

Work-up and Purification: Cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.

Transformations of the C4-Methyl Ester

The methyl ester at the 4-position provides a gateway to other important functional groups.

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up further synthetic possibilities, most notably amide bond formation.[17]

-

Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF or methanol and water.

-

Base Addition: Add lithium hydroxide (LiOH, 1.5-3.0 eq).

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Acidify the reaction mixture with aqueous HCl (e.g., 1M) to a pH of ~3-4. Extract the carboxylic acid product with an organic solvent. Dry the organic layer and concentrate to yield the product.

The resulting carboxylic acid can be coupled with a wide range of amines to form amides, a key functional group in many bioactive molecules.

-

Activation: Dissolve the carboxylic acid (1.0 eq) in a solvent like DMF or CH₂Cl₂. Add a coupling agent such as HATU or EDC (1.1 eq) and a base like DIPEA (2.0 eq).

-

Amine Addition: Add the desired amine (1.1 eq) to the activated acid.

-

Reaction: Stir at room temperature for 2-16 hours.

-

Work-up and Purification: Dilute with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the amide product by chromatography or crystallization.

Potential Applications in Drug Discovery and Agrochemicals

The structural motif of this compound is highly relevant to the synthesis of molecules targeting a range of biological processes.

Caption: Logical flow from the building block to potential application areas.

-

Oncology and Inflammation: Many kinase inhibitors feature a substituted pyridine or pyrimidine core. The ability to perform Suzuki and Buchwald-Hartwig couplings on the title compound allows for the systematic exploration of the chemical space around the pyridine ring, which is a key strategy in structure-activity relationship (SAR) studies for optimizing potency and selectivity.[2]

-

Agrochemicals: Halogenated pyridines are prevalent in modern herbicides and fungicides. For example, the fungicide Fluopyram contains a 2-chloro-N-phenyl-nicotinamide core. The title compound provides a scaffold to synthesize novel analogues with potentially improved efficacy or a different spectrum of activity.[18]

-

Infectious Diseases: The ability to convert the ester to a carboxylic acid and then form amide bonds is crucial for developing inhibitors of enzymes like proteases, where the amide bond can mimic a peptide linkage.

Conclusion

This compound is a high-potential building block for chemical synthesis. Its well-defined and distinct reactive sites allow for a predictable and sequential approach to constructing complex molecules. The demonstrated utility of its core structure in a wide range of successful pharmaceuticals and agrochemicals underscores its value to researchers in these fields. By leveraging the established protocols for nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and ester manipulations, scientists can efficiently generate libraries of novel compounds for biological screening, accelerating the discovery and development of next-generation medicines and crop protection agents.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 10. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. jocpr.com [jocpr.com]

- 18. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Heterocyclic Scaffold: A Technical Guide to Methyl 2-chloro-5-fluoropyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. The strategic introduction of fluorine atoms and other halogens onto this scaffold dramatically influences its physicochemical properties, offering a powerful tool for fine-tuning molecular interactions, metabolic stability, and reactivity. Methyl 2-chloro-5-fluoropyridine-4-carboxylate emerges as a particularly valuable heterocyclic building block, combining the electronic effects of both chlorine and fluorine substituents with a reactive ester functionality. This guide provides an in-depth exploration of its synthesis, reactivity, and potential applications, offering a technical resource for scientists leveraging this versatile molecule in their research and development endeavors. The presence of electron-withdrawing fluorine and chlorine atoms on the pyridine ring significantly impacts its chemical behavior, making it a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][2][3]

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClFNO₂ | N/A |

| Molecular Weight | 189.57 g/mol | [4] |

| Appearance | Expected to be a solid | [5] (analog) |

| CAS Number | 876919-10-7 | [6] |

Spectroscopic Characterization (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the C3 position will likely appear as a doublet, coupled to the fluorine atom at C5. The proton at the C6 position is expected to be a singlet or a finely split doublet due to long-range coupling. The methyl ester protons will appear as a sharp singlet in the upfield region (around 3.9-4.0 ppm).

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will display seven distinct signals. The carbonyl carbon of the ester will be the most downfield signal. The carbons attached to fluorine and chlorine will show characteristic splitting patterns and chemical shifts.

-

IR Spectroscopy (KBr): The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-F stretching vibrations, and C-Cl stretching vibrations, in addition to the characteristic aromatic C=C and C-N stretching frequencies of the pyridine ring.

-

Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.

Synthesis of this compound